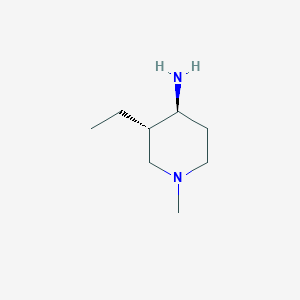
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is a chemical compound characterized by a piperidine ring substituted with a cyclopentylsulfanyl group and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid typically involves the functionalization of piperidine-4-carboxylic acid. One common method includes the introduction of the cyclopentylsulfanyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The piperidine ring can undergo substitution reactions, where the cyclopentylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Piperidine-4-carboxylic acid: A simpler analog without the cyclopentylsulfanyl group.
Cyclopentylsulfanyl derivatives: Compounds with similar sulfur-containing groups but different core structures.
Uniqueness: 4-(Cyclopentylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of both the cyclopentylsulfanyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that may not be observed in simpler or structurally different analogs.
Propiedades
Fórmula molecular |
C11H19NO2S |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
4-cyclopentylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO2S/c13-10(14)11(5-7-12-8-6-11)15-9-3-1-2-4-9/h9,12H,1-8H2,(H,13,14) |
Clave InChI |
LOBQSFMHKSTQGY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)SC2(CCNCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


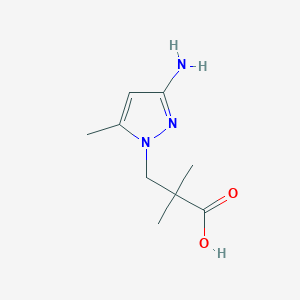

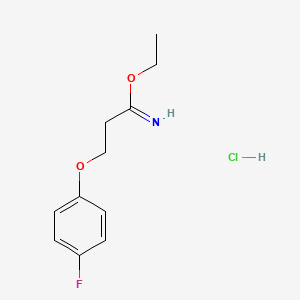
![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
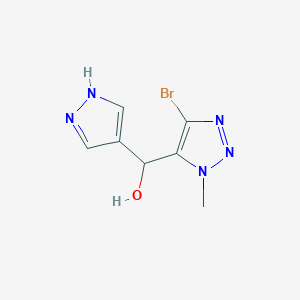
![1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea](/img/structure/B13059018.png)
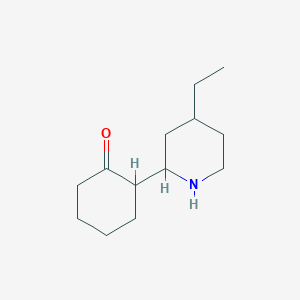
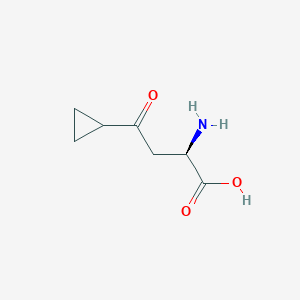
![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)
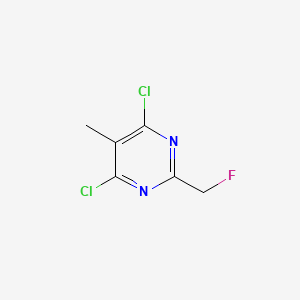
![4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13059037.png)
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

